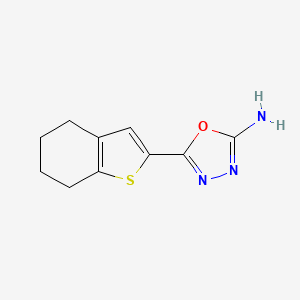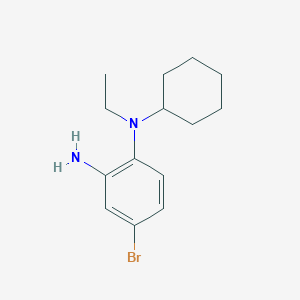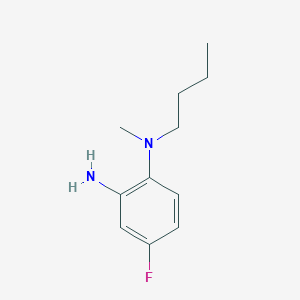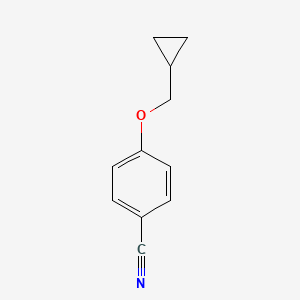
1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol
Overview
Description
1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol, also known as CPMIT, is a synthetic compound that has been studied for its potential use in medical and scientific research. CPMIT is a thiol-containing heterocyclic compound, which is composed of a phenyl ring and an imidazole ring. It has been studied for its potential to act as an antioxidant and for its ability to act as a ligand for certain proteins.
Scientific Research Applications
Crystal Structure and Molecular Docking Studies
- Compounds closely related to 1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol have been synthesized and analyzed for their crystal structures. These studies are crucial in understanding the inhibitory activity against specific proteins like glucosamine 6-phosphate (GlcN-6-P) synthase, which is a target for antimicrobial agents (Sharma et al., 2018).
Isomorphism in Imidazole Derivatives
- Research on imidazole derivatives, including those structurally similar to the subject compound, has shown isomorphism, a phenomenon where compounds have similar structures. This has implications in designing and understanding pharmaceuticals and materials (Skrzypiec et al., 2012).
Synthesis and Molecular Structure Analysis
- The synthesis and crystal structure determination of compounds similar to 1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol have been a subject of study, providing insights into the molecular configurations and potential interactions in a crystalline state (Sharma et al., 2017).
Corrosion Inhibition Properties
- Studies have investigated the corrosion inhibition ability of related imidazole derivatives on metals like mild steel in acidic environments. Such research is significant in industrial applications, particularly in protecting metals from corrosive processes (Ammal et al., 2018).
Antifungal Evaluation and Intermolecular Interactions
- Analysis of the antifungal properties of imidazole compounds has been conducted, examining how substitutions on the imidazole ring affect antifungal activity. This research is pivotal in pharmaceutical development for new antifungal treatments (Macías et al., 2018).
Molecular Docking and Synthesis in Medicinal Chemistry
- In the field of medicinal chemistry, the synthesis and molecular docking of imidazole derivatives, including structures like 1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol, are explored to understand their potential as inhibitors in drug development (Venet et al., 2003).
Antimicrobial Activity and Structural Characterization
- The structural characterization and antimicrobial activity of related compounds have been studied, revealing important aspects of their chemical behavior and potential therapeutic uses (Nural et al., 2018).
Electrochemical and Quantum Chemical Studies
- Imidazole derivatives have been assessed for their electrochemical properties and corrosion inhibition, using both experimental and computational methods. This research is crucial for applications in materials science and engineering (Ouakki et al., 2019).
Thermodynamic and Electrochemical Properties
- Research on the thermodynamic and electrochemical properties of imidazole-2-thiols, including those structurally similar to the compound , provides insights into their reactivity and potential applications in various chemical processes (Po et al., 1991).
Chemotherapy Against Tropical Diseases
- Studies on the application of imidazole derivatives in chemotherapy, particularly against tropical diseases, illustrate the potential medical significance of these compounds (Navarro et al., 2000).
properties
IUPAC Name |
3-(3-chlorophenyl)-4-(4-methylphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-11-5-7-12(8-6-11)15-10-18-16(20)19(15)14-4-2-3-13(17)9-14/h2-10H,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILYNIMCUVNGQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1416351.png)

![3-[(4-Methoxyphenyl)sulfanyl]propanenitrile](/img/structure/B1416354.png)


![2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B1416357.png)





amine](/img/structure/B1416371.png)
![3-[(4-Methoxyphenyl)methoxy]propan-1-amine](/img/structure/B1416372.png)